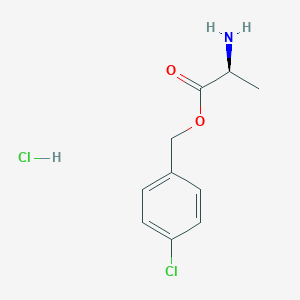

(S)-4-Chlorobenzyl 2-aminopropanoate hcl

Description

(S)-4-Chlorobenzyl 2-aminopropanoate HCl is a chiral organic compound characterized by a 4-chlorobenzyl ester group attached to the amino acid derivative 2-aminopropanoate (alanine) in its hydrochloride salt form. The 4-chlorobenzyl substituent is a critical structural feature, as halogenated aromatic groups are known to enhance bioactivity in agrochemicals by improving lipophilicity and target binding .

Properties

Molecular Formula |

C10H13Cl2NO2 |

|---|---|

Molecular Weight |

250.12 g/mol |

IUPAC Name |

(4-chlorophenyl)methyl (2S)-2-aminopropanoate;hydrochloride |

InChI |

InChI=1S/C10H12ClNO2.ClH/c1-7(12)10(13)14-6-8-2-4-9(11)5-3-8;/h2-5,7H,6,12H2,1H3;1H/t7-;/m0./s1 |

InChI Key |

KCYMOGBZFOBONZ-FJXQXJEOSA-N |

Isomeric SMILES |

C[C@@H](C(=O)OCC1=CC=C(C=C1)Cl)N.Cl |

Canonical SMILES |

CC(C(=O)OCC1=CC=C(C=C1)Cl)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Chlorobenzyl 2-aminopropanoate hydrochloride typically involves the esterification of (S)-2-aminopropanoic acid with 4-chlorobenzyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions usually involve refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of (S)-4-Chlorobenzyl 2-aminopropanoate hydrochloride may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for the addition of reagents and control of reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Ester Hydrolysis

The ester group in (S)-4-Chlorobenzyl 2-aminopropanoate HCl can undergo hydrolysis to form the corresponding carboxylic acid. This reaction is fundamental for generating derivatives with altered solubility or reactivity. For example:

-

Base-Catalyzed Hydrolysis : Sodium hydroxide (NaOH) is commonly used under Schotten-Baumann conditions to cleave esters, as demonstrated in the synthesis of hydantoins . This method ensures rapid and selective deprotection of ester groups.

-

Acid-Catalyzed Hydrolysis : Acidic hydrolysis (e.g., HCl) may also be employed, though racemization at the chiral center could occur, depending on reaction conditions .

| Reaction Type | Conditions | Product |

|---|---|---|

| Base Hydrolysis | NaOH, aqueous/organic | 2-Aminopropanoic acid derivative |

| Acid Hydrolysis | HCl, heat | 2-Aminopropanoic acid derivative |

Amidation Reactions

The ester group can be converted to an amide via coupling reactions, enhancing stability or targeting specific biological interactions. For instance:

-

Amide Formation : Using coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) with amines, as seen in hydantoin synthesis protocols . This method ensures high yields and regioselectivity.

-

Enzymatic Amidation : While not directly reported, enzymatic methods could be explored for stereospecific transformations, leveraging the compound’s chiral center.

Amino Group Reactivity

The primary amino group in (S)-4-Chlorobenzyl 2-aminopropanoate HCl participates in various reactions:

-

Acylation : Reaction with acid chlorides or activated esters to form amides, as demonstrated in carnosine derivative studies .

-

Condensation : Formation of imines or hydrazones with carbonyl compounds, analogous to thiazole synthesis pathways .

-

Alkylation : Potential modification via alkyl halides, though steric hindrance near the chiral center may require careful optimization.

Chiral Center Stability

The (S)-configuration at the propanoate’s chiral center is critical for biological activity. Reactions must be optimized to avoid racemization:

-

Base/Catalyst Selection : Mild bases (e.g., NaOH) may preserve chirality better than strong acids, which could induce inversion .

-

Enzymatic Catalysis : Chiral-selective enzymes (e.g., proteases) could enable stereospecific transformations without racemization .

Comparison with Analogous Compounds

| Compound | Key Features | Reaction Implications |

|---|---|---|

| (S)-2-Amino-2-(4-chlorophenyl)ethanol HCl | Hydroxyl group, simpler backbone | Enhanced nucleophilicity at hydroxyl site |

| 3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate | Anti-cancer activity, modified ester | Altered lipophilicity for drug delivery |

Scientific Research Applications

(S)-4-Chlorobenzyl 2-aminopropanoate hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: Investigated for its potential role in enzyme inhibition and protein modification studies.

Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-4-Chlorobenzyl 2-aminopropanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Key Findings :

- The 4-chlorobenzyl group in the target compound confers moderate activity against rape, outperforming methyl and phenyl analogs but underperforming compared to 4-methoxyphenyl derivatives .

- Chlorine’s electronegativity and steric effects likely enhance interaction with plant enzymatic targets, whereas bulkier groups (e.g., 3,4,5-trimethoxyphenyl) may reduce bioavailability .

Substituent Positioning and Physicochemical Properties

The position of chlorine and functional groups significantly impacts bioactivity. For example:

- 4-Amino-2-chlorobenzoic acid (CAS 2457-76-3) exhibits a melting point of 210–215°C, whereas 4-amino-3-chlorobenzoic acid (CAS 2486-71-7) lacks reported thermal data, implying positional effects on crystallinity .

- In herbicidal contexts, para-substituted chlorobenzyl groups (as in the target compound) generally show higher activity than ortho- or meta-substituted variants due to optimized binding to acetolactate synthase (ALS), a common herbicide target .

Q & A

Basic: What are the established synthetic pathways for (S)-4-Chlorobenzyl 2-Aminopropanoate HCl?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or esterification reactions. A common approach is refluxing 4-chlorobenzyl chloride with a protected 2-aminopropanoate derivative in anhydrous ethanol, using potassium carbonate (K₂CO₃) as a base to deprotonate the hydroxyl group and drive the reaction . After completion (monitored via TLC or HPLC), the product is precipitated in cold water, filtered, and recrystallized from ethanol. The hydrochloride salt is formed by treating the free amine with HCl gas or aqueous HCl. Key challenges include controlling racemization during esterification; low temperatures (0–5°C) and short reaction times are recommended .

Advanced: How can enantiomeric purity be maintained during large-scale synthesis of (S)-4-Chlorobenzyl 2-Aminopropanoate HCl?

Methodological Answer:

Racemization risks arise from prolonged exposure to heat, acidic/basic conditions, or moisture. To mitigate this:

- Use chiral auxiliaries or enzymes (e.g., lipases) for stereoselective esterification .

- Optimize reaction pH (near-neutral) to avoid protonation of the amine group, which accelerates racemization.

- Monitor enantiomeric excess (ee) via chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) .

- Store the compound under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis or oxidative degradation .

Basic: What analytical techniques are recommended for validating the structure and purity of (S)-4-Chlorobenzyl 2-Aminopropanoate HCl?

Methodological Answer:

- HPLC: Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>98% by area normalization) .

- NMR: ¹H and ¹³C NMR to confirm the (S)-configuration (e.g., coupling constants for chiral centers) and absence of residual solvents .

- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion peaks ([M+H]⁺ or [M–Cl]⁺) .

- Karl Fischer Titration: To quantify moisture content (<0.5% w/w), critical for stability .

Advanced: How can researchers resolve contradictions in solubility data for (S)-4-Chlorobenzyl 2-Aminopropanoate HCl across studies?

Methodological Answer:

Discrepancies often stem from polymorphic forms or residual solvents. To standardize solubility measurements:

- Characterize crystallinity via X-ray diffraction (XRPD) and thermal behavior via DSC/TGA .

- Use standardized solvents (e.g., USP-grade ethanol, DMSO) and report temperature/pH conditions.

- Compare solubility in biorelevant media (e.g., simulated gastric fluid) if the compound is intended for pharmacological studies .

Basic: What safety protocols are critical when handling (S)-4-Chlorobenzyl 2-Aminopropanoate HCl?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (compound is corrosive; see SDS for analogs ).

- Ventilation: Use fume hoods to prevent inhalation of HCl vapors during synthesis.

- Storage: Keep in airtight containers with desiccants (silica gel) at 2–8°C to minimize hydrolysis .

Advanced: What strategies optimize the compound's stability in long-term biological assays?

Methodological Answer:

- Lyophilization: Freeze-dry the hydrochloride salt to enhance shelf life.

- Buffered Solutions: Prepare stock solutions in pH 4–5 acetate buffer to prevent amine deprotonation and degradation .

- Light Protection: Store solutions in amber vials to avoid photolytic cleavage of the chlorobenzyl group .

Basic: How is the compound’s reactivity with common nucleophiles (e.g., amines, thiols) characterized?

Methodological Answer:

- Conduct kinetic studies under varying pH/temperature conditions.

- Use LC-MS to identify adducts (e.g., thioesters from thiol reactions) .

- Computational modeling (DFT) predicts reactive sites on the chlorobenzyl group .

Advanced: What mechanistic insights exist for the compound’s interactions with enzymatic targets (e.g., proteases)?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.